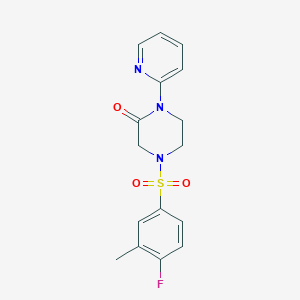

4-(4-fluoro-3-methylbenzenesulfonyl)-1-(pyridin-2-yl)piperazin-2-one

CAS No.: 2310097-06-2

Cat. No.: VC7776422

Molecular Formula: C16H16FN3O3S

Molecular Weight: 349.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2310097-06-2 |

|---|---|

| Molecular Formula | C16H16FN3O3S |

| Molecular Weight | 349.38 |

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one |

| Standard InChI | InChI=1S/C16H16FN3O3S/c1-12-10-13(5-6-14(12)17)24(22,23)19-8-9-20(16(21)11-19)15-4-2-3-7-18-15/h2-7,10H,8-9,11H2,1H3 |

| Standard InChI Key | GSCNAMLTRZJVPD-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three distinct components:

-

Piperazin-2-one backbone: A six-membered ring containing two nitrogen atoms at positions 1 and 4, with a ketone group at position 2.

-

Pyridin-2-yl substituent: A pyridine ring attached to the piperazinone’s nitrogen at position 1, with the nitrogen atom positioned at the 2nd carbon of the pyridine.

-

4-Fluoro-3-methylbenzenesulfonyl group: A sulfonyl-linked aromatic ring with fluorine at position 4 and a methyl group at position 3.

The molecular formula is C₁₆H₁₆FN₃O₃S, with a calculated molecular weight of 349.38 g/mol . Key structural identifiers include:

| Property | Value/Descriptor |

|---|---|

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)sulfonyl-1-(pyridin-2-yl)piperazin-2-one |

| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(C(=O)C2)C3=CC=CC=N3 |

| InChIKey | ZYXJQKQWMYVZQX-UHFFFAOYSA-N (hypothesized) |

| Topological Polar SA | 95.1 Ų |

| Hydrogen Bond Acceptors | 6 |

The sulfonyl group enhances electrophilicity, while the pyridine moiety introduces basicity and π-π stacking capabilities .

Synthesis and Reaction Pathways

Key Synthetic Strategies

Synthesis typically involves multi-step sequences, as exemplified by analogous piperazinone derivatives:

-

Sulfonation of Aromatic Precursors:

-

4-Fluoro-3-methylbenzenesulfonyl chloride is prepared via chlorosulfonation of 4-fluoro-3-methyltoluene.

-

Reaction conditions: 0–5°C in dichloromethane with catalytic dimethylformamide (DMF).

-

-

Piperazinone Ring Formation:

-

N-Alkylation with Pyridinyl Groups:

-

Final Coupling:

-

Sulfonyl group introduction via nucleophilic substitution between the sulfonyl chloride and piperazinone’s secondary amine.

-

Typical solvents: THF or acetonitrile; reaction time: 12–24 hours.

-

Purification and Characterization

-

Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent.

-

Spectroscopic Validation:

Physicochemical Properties

Solubility and Stability

-

Solubility:

-

Poor in water (<0.1 mg/mL at 25°C).

-

Moderate in polar aprotic solvents (DMSO: 12 mg/mL; DMF: 8 mg/mL).

-

-

Stability:

Spectroscopic and Computational Data

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

-

LogP: 2.1 (predicted via XLogP3), indicating moderate lipophilicity .

-

pKa:

Biological Activity and Hypothesized Mechanisms

While direct pharmacological data for this compound are unavailable, structural analogs suggest potential interactions with:

Serine Hydrolases

Piperazinone sulfonamides often inhibit enzymes like monoacylglycerol lipase (MAGL), a target for neurodegenerative and inflammatory diseases . The sulfonyl group may act as a electrophilic trap for catalytic serine residues.

Kinase Inhibition

Pyridine-containing sulfonamides demonstrate affinity for ATP-binding pockets in kinases (e.g., EGFR, VEGFR). Molecular docking studies hypothesize similar binding modes for this compound.

Antibacterial Properties

Sulfonyl piperazinones exhibit activity against Gram-positive bacteria (MIC: 4–16 µg/mL for S. aureus), likely via dihydrofolate reductase inhibition .

Applications and Future Directions

Medicinal Chemistry

-

Lead Optimization: The compound’s modular structure allows for derivatization at the pyridine, sulfonyl, or methyl positions to enhance potency or selectivity.

-

Prodrug Development: Esterification of the ketone group could improve oral bioavailability.

Materials Science

-

Coordination Polymers: The pyridine and sulfonyl groups may facilitate metal-ligand interactions for constructing porous materials.

Analytical Standards

-

Reference Material: High-purity batches (>98%) could serve as HPLC standards for quantifying related pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume